molecular formula C29H39ClN4O9 B12900550 Benzoic acid, 3,4,5-trimethoxy-, 1-((4-methyl-1-piperazinyl)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, hydrochloride CAS No. 38952-87-3

Benzoic acid, 3,4,5-trimethoxy-, 1-((4-methyl-1-piperazinyl)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, hydrochloride

Cat. No.: B12900550
CAS No.: 38952-87-3
M. Wt: 623.1 g/mol
InChI Key: YWXOTYJCPCKTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound is a hydrochloride salt with the molecular formula C~29~H~39~ClN~4~O~9~ and a molecular weight of 623.1 g/mol . Its IUPAC name systematically describes its structure:

  • Benzoic acid, 3,4,5-trimethoxy- refers to the esterified aromatic carboxylic acid component substituted with three methoxy groups at positions 3, 4, and 5.
  • 1-((4-Methyl-1-piperazinyl)methyl) denotes a piperazine ring substituted with a methyl group at position 4, linked via a methylene bridge to the central ethyl backbone.
  • 2-(5,6,7-Trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester describes the phthalazinone moiety, a bicyclic heteroaromatic system with three methoxy groups at positions 5, 6, and 7, and a ketone at position 1.

Synonyms for this compound include 1-(4-methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate hydrochloride and the registry number 38952-87-3 . The structural complexity arises from the integration of three pharmacologically relevant scaffolds: a trimethoxybenzoate ester, a piperazine derivative, and a phthalazinone core.

Historical Context and Discovery

The compound was first cataloged in chemical databases in 2005, with subsequent modifications to its structural characterization up to 2025. Its design likely emerged from efforts to hybridize heterocyclic systems with bioactive substituents, a strategy prevalent in medicinal chemistry since the early 2000s. The phthalazinone moiety, in particular, gained attention for its role in antitumor agents, as evidenced by studies on phthalazinone-dithiocarbamate hybrids exhibiting antiproliferative activity.

The synthesis of related phthalazinone derivatives often involves multi-step processes, such as:

  • N-Alkylation of phthalazinones with dibromoethane to introduce side chains.
  • Wohl–Ziegler bromination to functionalize methyl groups for subsequent coupling.
    While specific synthetic routes for this compound are not publicly detailed, its structure suggests analogous methodologies involving esterification of the benzoic acid component with a phthalazinone-piperazine intermediate.

Significance in Heterocyclic and Medicinal Chemistry

The compound’s architecture combines three motifs with established bioactivity:

  • Trimethoxybenzoate esters are associated with microtubule stabilization and anticancer effects, as seen in combretastatin analogs.
  • Piperazine derivatives enhance solubility and modulate receptor interactions, commonly used in antipsychotics and antihistamines.
  • Phthalazinones exhibit inhibitory effects on enzymes like poly(ADP-ribose) polymerase (PARP) and indoleamine 2,3-dioxygenase (IDO), making them relevant in oncology.

The integration of these components suggests potential dual-targeting mechanisms. For example:

  • The phthalazinone core may interfere with DNA repair pathways via PARP inhibition.
  • The trimethoxybenzoate moiety could destabilize tumor vasculature.
  • The piperazine group may improve blood-brain barrier penetration or pharmacokinetic properties.

Structural analogs of this compound have demonstrated IC~50~ values below 10 µM against cancer cell lines, highlighting the therapeutic promise of such hybrids. Furthermore, computational predictions using tools like Swiss-ADME and ProTox-II indicate favorable drug-likeness and low toxicity profiles for related molecules, supporting further preclinical investigation.

In heterocyclic chemistry, the compound exemplifies the trend toward molecular hybridization , where merging distinct pharmacophores aims to enhance efficacy and overcome drug resistance. Its design aligns with efforts to optimize steric and electronic properties through methoxy substitutions, which can modulate binding affinity and metabolic stability.

Properties

CAS No.

38952-87-3

Molecular Formula

C29H39ClN4O9

Molecular Weight

623.1 g/mol

IUPAC Name

[1-(4-methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2-yl)propan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C29H38N4O9.ClH/c1-31-8-10-32(11-9-31)16-19(42-29(35)18-12-22(36-2)26(40-6)23(13-18)37-3)17-33-28(34)20-14-24(38-4)27(41-7)25(39-5)21(20)15-30-33;/h12-15,19H,8-11,16-17H2,1-7H3;1H

InChI Key

YWXOTYJCPCKTJI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(CN2C(=O)C3=CC(=C(C(=C3C=N2)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Esterification of 3,4,5-Trimethoxybenzoic Acid Derivative

  • The benzoic acid derivative is typically esterified with an appropriate alcohol or amine-containing side chain under mild conditions.
  • Common reagents include carbodiimides or acid chlorides to activate the carboxylic acid.
  • For example, tert-butyl N-(2-tosyloxyethyl)carbamate derivatives have been used as intermediates to introduce protected aminoethyl groups, which can later be deprotected to yield the free amine for further functionalization.

Piperazine Alkylation and Methylene Linkage Formation

  • The piperazine ring is methylated at the nitrogen using methylating agents, and the methylene bridge is introduced by reaction with formaldehyde or related reagents.
  • The 1-((4-methyl-1-piperazinyl)methyl) substituent is typically formed by reductive amination or nucleophilic substitution on a suitable halomethyl intermediate.
  • Protection of the piperazine nitrogen during earlier steps is common to prevent side reactions, followed by deprotection and salt formation.

Formation of Hydrochloride Salt

  • The final compound is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as dioxane or ethereal HCl.
  • This step improves the compound’s stability, crystallinity, and solubility for pharmaceutical applications.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Esterification Carbodiimide or acid chloride activation Dichloromethane RT 12–24 h 60–80 Use of protecting groups like Boc for amines
Alkylation of phthalazinone Cesium carbonate, sodium iodide, DIPEA DMF or Acetone 66–100°C 12–24 h 30–50 Reflux or heating under nitrogen atmosphere; multiple additions of reagents may be needed
Piperazine methylation Methyl iodide or formaldehyde + reducing agent DMF or MeOH RT to 50°C 4–16 h 70–85 Protection/deprotection steps required
Hydrochloride salt formation HCl in dioxane or ether Dioxane or Ether RT 1–2 h Quantitative Precipitation and filtration to isolate salt

Detailed Research Findings

  • The use of cesium carbonate as a base in DMF has been shown to facilitate efficient alkylation of phthalazinone derivatives with tosylated aminoethyl esters, yielding the desired intermediates in moderate yields (~30–50%).
  • Sodium iodide acts as a nucleophilic catalyst to enhance substitution reactions on tosylate leaving groups.
  • Protection of amino groups with tert-butoxycarbonyl (Boc) groups is critical to prevent side reactions during multi-step synthesis; deprotection is achieved with trifluoroacetic acid (TFA) or HCl in dioxane.
  • The demethylation of methoxy groups on aromatic rings, if required, can be performed using alkali hydroxide in ethylene glycol under reflux, followed by acidification and crystallization, although this is more relevant to related benzoic acid derivatives rather than the fully methoxylated target compound.
  • Chromatographic purification on silica gel using mixtures of dichloromethane, methanol, and ammonium hydroxide is effective for isolating pure intermediates and final products.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Typical Yield Reference
Esterification of benzoic acid Carbodiimide, acid chloride, Boc-protected amines Formation of ester linkage 60–80%
Alkylation of phthalazinone Cs2CO3, NaI, DIPEA, DMF, 80–100°C Coupling phthalazinone to side chain 30–50%
Piperazine methylation Methyl iodide, formaldehyde, reducing agents Introduction of methyl group 70–85%
Hydrochloride salt formation HCl in dioxane or ether Salt formation for stability Quantitative

This comprehensive analysis synthesizes data from multiple experimental procedures and patent literature to provide a professional and authoritative overview of the preparation methods for "Benzoic acid, 3,4,5-trimethoxy-, 1-((4-methyl-1-piperazinyl)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, hydrochloride." The methods emphasize careful control of reaction conditions, use of protecting groups, and purification techniques to achieve the desired complex molecule with acceptable yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate hydrochloride(1:x) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify specific functional groups, such as the phthalazinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Medicine: The compound could be explored for its pharmacological properties, such as its potential as a therapeutic agent for specific diseases.

    Industry: It may find applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(5,6,7-trimethoxy-1-oxophthalazin-2(1H)-yl)propan-2-yl 3,4,5-trimethoxybenzoate hydrochloride(1:x) depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the precise pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name (CID) Molecular Formula Key Substituents Functional Differences
Target Compound (217593) C₃₂H₃₇N₃O₉·HCl 3,4,5-Trimethoxybenzoate; 4-methylpiperazinylmethyl; 5,6,7-trimethoxyphthalazinyl Reference compound with uncharacterized bioactivity .
Benzoic acid, 3,4,5-triethoxy-... (CAS 38952-88-4) C₃₂H₄₃N₃O₁₀·HCl 3,4,5-Triethoxybenzoate; morpholinylmethyl Ethoxy groups increase lipophilicity vs. methoxy; morpholine reduces basicity vs. piperazine.
Benzoic acid, 3,4,5-trimethoxy-... (CID in ) Undisclosed 3,4,5-Trimethoxybenzoate; (3,4-dimethoxyphenyl)methylpiperazinyl; thioxoquinazolinyl Thioxo group in quinazolinyl may alter redox activity vs. oxo group in phthalazinyl.
Ethyl 3,4,5-trimethoxybenzoate (CAS 6178-44-5) C₁₂H₁₆O₅ Simple ethyl ester; no heterocyclic side chain Lacks piperazine/phthalazine moieties, limiting pharmacokinetic complexity.

Key Observations:

Substituent Effects on Bioactivity: Methoxy vs. Ethoxy: Methoxy groups (as in the target compound) confer higher metabolic stability compared to ethoxy groups due to reduced susceptibility to oxidative demethylation . Piperazine vs.

Collision Cross-Section Trends : The target compound’s CCS values (246–259 Ų) align with mid-sized pharmaceuticals (e.g., tamoxifen: ~250 Ų), suggesting compatibility with mass spectrometry-based metabolomic workflows .

Biological Activity

Benzoic acid derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound in focus, Benzoic acid, 3,4,5-trimethoxy-, 1-((4-methyl-1-piperazinyl)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, hydrochloride , exhibits a complex structure that suggests potential therapeutic applications. This article reviews the biological activity of this compound based on available literature.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C22H30N2O7
  • Molecular Weight : 430.49 g/mol
  • IUPAC Name : Benzoic acid, 3,4,5-trimethoxy-, 1-((4-methyl-1-piperazinyl)methyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester hydrochloride

The presence of methoxy groups and a piperazine moiety in its structure is indicative of its potential pharmacological properties.

Antimicrobial Activity

Research has demonstrated that benzoic acid derivatives can exhibit antimicrobial properties. In one study focusing on similar compounds, derivatives with methoxy groups showed significant antibacterial and antifungal activity against various strains including Staphylococcus aureus and Candida albicans . The introduction of hydrophobic groups has been linked to enhanced antimicrobial efficacy.

Anticancer Potential

The compound's structural characteristics suggest possible anticancer activity. Compounds with similar piperazine and methoxy functionalities have been reported to inhibit cancer cell proliferation in vitro. For instance, studies on related structures indicated that piperazine derivatives can induce apoptosis in cancer cell lines . The specific interactions of the compound with cellular pathways warrant further investigation.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. The presence of the piperazine ring in this compound may contribute to its activity as a potential anxiolytic or antidepressant agent. Research indicates that such compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives for their antimicrobial properties. The results showed that compounds with multiple methoxy substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain benzoic acid derivatives induced cytotoxicity in human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Neuroprotective Effects : A recent investigation into piperazine-containing compounds revealed neuroprotective effects against oxidative stress-induced neuronal damage. This suggests a potential application in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPiperazine derivativesSignificant inhibition of bacterial growth
AnticancerBenzoic acid derivativesInduction of apoptosis in cancer cell lines
NeuropharmacologicalPiperazine-containing compoundsModulation of neurotransmitter systems

Q & A

Basic Research Question: How can the synthetic route for this compound be optimized to address challenges posed by its multiple methoxy and ester groups?

Methodological Answer:
The compound’s synthesis involves coupling a trimethoxybenzoic acid derivative with a phthalazinyl-piperazinyl moiety via esterification. Key steps include:

  • Protection of hydroxyl groups : Use acetyl or benzyl groups to prevent side reactions during ester formation, as seen in analogous benzyl ester syntheses .
  • Catalyst selection : For esterification, consider N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids, as demonstrated in diaryltriazole syntheses .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to separate intermediates. Crystallization in mixed solvents (e.g., dichloromethane/ether) may improve yield, as shown for benzyl 4-benzyloxy derivatives .

Table 1 : Reaction Optimization Parameters

StepReagents/ConditionsYield RangeReference
Ester activationCDI, DMF, 0°C → RT, 12h60-75%
Piperazinyl couplingK2_2CO3_3, dry acetone, reflux45-60%
DeprotectionPd/C, H2_2, ethyl acetate70-85%

Basic Research Question: What spectroscopic strategies are most effective for confirming the positions of methoxy, ester, and piperazinyl substituents?

Methodological Answer:

  • 1^1H NMR :
    • Methoxy groups: Sharp singlets at δ 3.7–3.9 ppm (integration for 9H from three -OCH3_3 groups).
    • Piperazinyl protons: Multiplets at δ 2.4–2.8 ppm (N-CH2_2-) and δ 3.1–3.5 ppm (N-CH3_3) .
    • Phthalazinyl protons: Aromatic signals at δ 7.0–8.5 ppm, with deshielding due to the 1-oxo group .
  • 13^13C NMR :
    • Ester carbonyl: ~δ 165–170 ppm.
    • Piperazinyl carbons: Quaternary N-C at δ 50–55 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <5 ppm error. Use ESI+ mode for polar intermediates .

Note : For ambiguous signals, 2D NMR (e.g., HSQC, HMBC) can resolve coupling between methoxy groups and aromatic protons .

Advanced Research Question: How can structure-activity relationships (SAR) be systematically analyzed for this compound’s potential biological targets?

Methodological Answer:

  • QSAR Modeling :
    • Use descriptors like logP, topological polar surface area (TPSA), and electron-donating effects of methoxy groups. Compare with benzoic acid derivatives in QSAR studies .
    • Software : Schrödinger’s Maestro or Open3DALIGN for alignment and descriptor calculation.
  • Fragment-Based Design :
    • Test truncated analogs (e.g., removing phthalazinyl or piperazinyl groups) to isolate pharmacophores.
    • Example : Replace the 1-oxophthalazine with a simpler quinazoline to assess kinase inhibition trends .

Table 2 : Key SAR Parameters

Structural FeatureHypothesized RoleAssay Example
3,4,5-Trimethoxy benzoateDNA intercalation/HDAC bindingTopoisomerase inhibition
Piperazinylmethyl groupSolubility/CNS penetrationLogD measurement (pH 7.4)
Phthalazinyl 1-oxo groupHydrogen-bond acceptorKinase binding assays

Advanced Research Question: What strategies mitigate solubility challenges during in vitro bioassays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS (≤1% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzoic acid moiety for pH-dependent release .
  • Nanoformulation : Encapsulate in PEGylated liposomes, optimizing particle size (<200 nm) via dynamic light scattering (DLS) .

Critical Consideration : Monitor stability in solution via HPLC-UV at 24h intervals to detect hydrolysis of ester bonds .

Advanced Research Question: How can computational methods predict metabolic liabilities of the piperazinyl and ester groups?

Methodological Answer:

  • In Silico Metabolism Tools :
    • CYP450 Isoform Prediction : Use StarDrop or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., N-methyl piperazine → N-oxide).
    • Esterase Susceptibility : Apply MetaSite to model hydrolysis rates; prioritize substituents (e.g., bulky groups near ester) to sterically hinder enzymes .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolite formation .

Basic Research Question: What analytical techniques validate purity and stability of the hydrochloride salt form?

Methodological Answer:

  • HPLC : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile gradient. Purity >95% by area under the curve (AUC).
  • Thermogravimetric Analysis (TGA) : Confirm salt stability up to 150°C (decomposition onset).
  • Karl Fischer Titration : Ensure water content <0.5% w/w to prevent hydrolysis .

Note : Monitor chloride counterion via ion chromatography (IC) to confirm stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.